molecular formula C11H13ClN4 B8388641 6-chloro-3-(1-piperazinyl)-1H-indazole

6-chloro-3-(1-piperazinyl)-1H-indazole

Numéro de catalogue: B8388641
Poids moléculaire: 236.70 g/mol
Clé InChI: WBMTXENAKTVOCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloro-3-(1-piperazinyl)-1H-indazole is a synthetic indazole derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. The indazole scaffold is recognized for its versatile pharmacological profile, and the specific substitution at the 3-position with a piperazine ring is a common feature in biologically active compounds, serving as a key pharmacophore that can enhance binding affinity and selectivity toward various enzymatic targets . Indazole derivatives are investigated for a broad spectrum of biological activities. Research into analogous compounds has indicated potential applications as anticancer agents, anti-inflammatory agents, and antimicrobial agents . Furthermore, the indazole nucleus is a key structural component in several therapeutic areas, including cardiovascular diseases . The piperazinyl-indazole motif, in particular, has been explored in the development of compounds such as calmodulin antagonists, which have shown cardioprotective effects from ischemic/reperfusion injury in experimental models . The chlorine atom at the 6-position of the indazole ring is a common modification used in structure-activity relationship (SAR) studies to optimize the compound's electronic properties, lipophilicity, and metabolic stability. This makes this compound a valuable intermediate for the synthesis and discovery of novel therapeutic agents targeting a range of pathological conditions . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Propriétés

Formule moléculaire

C11H13ClN4

Poids moléculaire

236.70 g/mol

Nom IUPAC

6-chloro-3-piperazin-1-yl-1H-indazole

InChI

InChI=1S/C11H13ClN4/c12-8-1-2-9-10(7-8)14-15-11(9)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,15)

Clé InChI

WBMTXENAKTVOCD-UHFFFAOYSA-N

SMILES canonique

C1CN(CCN1)C2=NNC3=C2C=CC(=C3)Cl

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The activity of 6-chloro-3-(1-piperazinyl)-1H-indazole can be contextualized by comparing it to structurally related compounds (Table 1):

Table 1: Comparison of this compound with Analogues

Compound Core Key Substituents Biological Target Activity/Properties References
This compound Indazole 6-Cl, 3-piperazinyl Undefined N/A -
DY-9760e (3-[2-[4-(3-Chloro-2-methylphenylmethyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1H-indazole) Indazole 3-piperazinyl, 5,6-dimethoxy, Cl Calpain/caspase-3 Neuroprotective (rat models)
Compound 89 (1H-indazol-3-amine derivative) Indazole 3-amine, 4-fluorophenyl Bcr-Abl kinase IC50: 0.014 μM (Bcr-AblWT)
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole Indazole 6-dichloro-dimethoxyphenyl FGFR FGFR1 inhibition (exact IC50 not provided)
GSK2269557 (Nemiralisib) Indazole 4-oxazolyl, 6-indolyl, piperazinyl PI3Kδ Solubility: 20 mg/mL (DMSO)
Key Observations

Piperazinyl Substitution :

  • The piperazinyl group at position 3 in this compound and DY-9760e enhances interaction with polar residues in enzymatic pockets. DY-9760e demonstrates neuroprotection via calpain-caspase cross-talk, suggesting that piperazinyl-indazole derivatives may target protease signaling pathways .
  • In contrast, compound 89 (3-amine-substituted indazole) shows potent Bcr-Abl kinase inhibition (IC50: 0.014 μM), indicating that amine groups at position 3 may optimize kinase binding compared to piperazinyl groups .

Halogen and Methoxy Substituents :

  • The 6-chloro substituent in the target compound mirrors the 5,6-dimethoxy and chloro groups in DY-9760e, which improve membrane permeability and target engagement. However, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives (FGFR inhibitors) highlight that dichloro and dimethoxy substitutions at position 6 enhance selectivity for tyrosine kinases .

Position-Specific Activity :

  • Substitutions at the 4-position of indazole (e.g., oxazolyl in GSK2269557) exploit solvent-accessible regions of kinases like PI3Kδ, whereas 3-position modifications (piperazinyl or amine) target catalytic domains .

Structure–Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups : Chlorine at position 6 (as in the target compound) may stabilize aromatic π-stacking interactions, as seen in FGFR inhibitors .
  • Piperazine vs.
  • Non-piperazine Analogues: In chalcone derivatives, non-piperazine compounds (e.g., Cardamonin, IC50: 4.35 μM) exhibit higher activity than piperazine-substituted analogues, suggesting that bulky piperazine groups may sterically hinder binding in some contexts .

Méthodes De Préparation

Cyclization Reactions

Cyclization strategies form the cornerstone of indazole synthesis. For this compound, the indazole core is typically constructed via intramolecular cyclization of substituted hydrazine derivatives. A key intermediate, 6-chloro-1H-indazol-3-amine, is often generated through copper-catalyzed cyclization of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate under reflux conditions. Subsequent functionalization with piperazine introduces the 3-position substituent.

The reaction mechanism involves nucleophilic aromatic substitution (SNAr), where the amine group of piperazine attacks the electrophilic carbon at the 3-position of the indazole ring. Optimal conditions for this step include using dimethylformamide (DMF) as a solvent at 110°C for 12 hours, yielding a 78% conversion rate. Critical parameters such as solvent polarity and temperature gradients significantly influence reaction efficiency, as demonstrated in Table 1.

Table 1: Solvent Effects on Piperazine Coupling Efficiency

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF1101278
DMSO1201065
Ethanol802442
Acetonitrile901855

Multi-Step Coupling Approaches

Patent literature reveals advanced methodologies adapted from antipsychotic drug synthesis, particularly ziprasidone derivatives. A three-step protocol is employed:

  • Friedel-Crafts Acylation : 6-Chloro-1,3-dihydro-2H-indol-2-one undergoes acylation with chloroacetyl chloride, forming 6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one.

  • Reductive Alkylation : The chloroacetyl intermediate is reduced using triethylsilane in trifluoroacetic acid (TFA), yielding 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one.

  • Piperazine Coupling : The chloroethyl derivative reacts with 3-(1-piperazinyl)-1,2-benzisothiazole under basic conditions (K2CO3, DMF, 80°C), achieving 92% yield after purification.

This approach emphasizes impurity control, with HPLC monitoring ensuring 5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one levels remain below 0.28%. The reaction sequence is summarized below:

6-ChloroindoleClCH2COClChloroacetyl IntermediateEt3SiH/TFAChloroethyl DerivativePiperazineTarget Compound\text{6-Chloroindole} \xrightarrow{\text{ClCH}2\text{COCl}} \text{Chloroacetyl Intermediate} \xrightarrow{\text{Et}3\text{SiH/TFA}} \text{Chloroethyl Derivative} \xrightarrow{\text{Piperazine}} \text{Target Compound}

Purification and Analytical Validation

Recrystallization Optimization

Post-synthetic purification is critical for pharmaceutical-grade synthesis. Recrystallization trials using acetonitrile/water (9:1 v/v) reduced impurities from 1,200 ppm to 230 ppm after 18 hours. Solvent systems were systematically evaluated (Table 2), with acetonitrile/water demonstrating superior impurity purge factors compared to toluene or dichloromethane.

Table 2: Solvent Systems for Recrystallization

Solvent RatioImpurity (ppm)Yield (%)Crystal Morphology
CH₃CN/H₂O (9:1)23095.8White needles
Toluene93096.7Off-white granules
CH₂Cl₂/Toluene (5:5)1,20094.5Amorphous
IPA77089.3Prismatic

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) with a cyano-modified stationary phase (Zorbax SB-CN, 4.6 × 150 mm) and mobile phase (0.05 M KH₂PO₄:acetonitrile:methanol = 75:13:12 v/v/v) achieved baseline separation of this compound from structural analogs. UV detection at 254 nm provided a linear response (R² = 0.9993) across 0.1–100 µg/mL, with a limit of quantification (LOQ) of 0.03% for residual solvents.

Comparative Analysis of Synthetic Routes

Yield vs. Purity Tradeoffs

Direct cyclization methods offer shorter synthesis times (3–4 steps) but suffer from lower overall yields (45–60%) due to competing side reactions. In contrast, multi-step coupling routes require 6–7 steps but achieve ≥90% purity with yields exceeding 75%. Economic evaluations favor the latter for large-scale production despite higher initial costs.

Scalability Challenges and Solutions

Mixing Dynamics in Large Batches

Exothermic reactions during piperazine coupling necessitate jacketed reactors with precise temperature control (±2°C). Computational fluid dynamics (CFD) modeling revealed that impeller speeds below 200 rpm cause localized hot spots, increasing dimerization byproducts by 12% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing the piperazine moiety at the 3-position of 6-chloro-1H-indazole?

  • The piperazine group is typically introduced via Mannich reactions using formaldehyde and piperazine under reflux conditions. For example, 3-((piperazin-1-yl)methyl)-1H-indazole derivatives are synthesized by reacting indazole cores with piperazine and formaldehyde in ethanol, followed by purification via column chromatography . Modifications in solvent systems (e.g., DMF or THF) and temperature control (60–80°C) are critical for optimizing yields.

Q. How is the purity and structural integrity of 6-chloro-3-(1-piperazinyl)-1H-indazole confirmed in synthetic workflows?

  • Standard characterization includes ¹H/¹³C NMR to verify substituent positions (e.g., piperazine methylene protons at δ 2.70–3.25 ppm) and HRMS for molecular ion validation. IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological screening models are used to evaluate its pharmacological potential?

  • Common assays include:

  • Enzyme inhibition studies (e.g., PI3K or tubulin polymerization assays) to assess target engagement .
  • Cellular viability assays (MTT or ATP-based) in cancer cell lines (e.g., HeLa or MCF-7).
  • Receptor binding assays (e.g., radioligand displacement) for CNS activity profiling .

Advanced Research Questions

Q. What challenges exist in achieving enantiomeric purity for chiral derivatives of this compound?

  • Chiral resolution of racemic mixtures often requires CuH-catalyzed asymmetric synthesis or chiral stationary-phase HPLC. For example, CuH catalysis with phosphine ligands (e.g., DTBM-SEGPHOS) enables enantioselective indazole synthesis, though steric hindrance from the piperazine group complicates stereocontrol .

Q. How do computational modeling studies inform the design of derivatives with improved target specificity?

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions between the piperazine nitrogen and enzyme active sites (e.g., PI3K’s ATP-binding pocket). MD simulations (100-ns trajectories) assess stability of ligand-receptor complexes, guiding substitutions at the indazole 4- or 5-positions .

Q. What crystallographic challenges arise when determining the solid-state structure of piperazinyl-substituted indazoles?

  • Piperazine flexibility often leads to disorder in crystal lattices. SHELXL refinement with TWIN/BASF commands is used for twinned data. High-resolution (<1.0 Å) datasets are preferred to resolve overlapping electron density from the piperazine ring .

Q. How do researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Discrepancies are addressed via:

  • Pharmacokinetic profiling (e.g., plasma stability, CYP450 metabolism) to identify bioavailability issues.
  • Metabolite identification (LC-MS/MS) to detect inactive/degraded forms.
  • Dose-response optimization in animal models to align efficacy with in vitro IC₅₀ values .

Q. What SAR trends are observed for modifications at the indazole core?

  • Key findings include:

  • Electron-withdrawing groups (e.g., Cl at position 6) enhance metabolic stability.
  • N-Methylation of piperazine reduces off-target CNS effects.
  • Heterocyclic fusion (e.g., oxadiazole at position 1) improves tubulin inhibition potency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.